molecular formula C10H10ClNO2 B2791842 4-(4-chlorophenoxy)-3-hydroxybutanenitrile CAS No. 20807-79-8

4-(4-chlorophenoxy)-3-hydroxybutanenitrile

Cat. No.: B2791842
CAS No.: 20807-79-8
M. Wt: 211.65
InChI Key: LCRZUPUZVGGZJD-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-3-hydroxybutanenitrile is an organic compound with the molecular formula C10H10ClNO It is a derivative of butanenitrile, featuring a 4-chlorophenoxy group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-3-hydroxybutanenitrile typically involves the reaction of 4-chlorophenol with butanenitrile under specific conditions. One common method includes the use of potassium hydroxide (KOH) to generate the phenoxy ion from 4-chlorophenol, which then reacts with butanenitrile to form the desired product . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, including distillation and recrystallization, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-(4-chlorophenoxy)-3-oxobutanenitrile or 4-(4-chlorophenoxy)-3-carboxybutanenitrile.

    Reduction: Formation of 4-(4-chlorophenoxy)-3-hydroxybutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

4-(4-chlorophenoxy)-3-hydroxybutanenitrile serves as a crucial intermediate in the synthesis of atorvastatin, a widely used medication for lowering cholesterol levels. The compound is synthesized through the reaction of epichlorohydrin with cyanide, which is then processed to yield 4-chloro-3-hydroxybutanoic acid ester, an essential precursor for atorvastatin production. This process emphasizes the compound's importance in pharmaceutical manufacturing, particularly in developing treatments for hyperlipidemia .

1.2 Synthesis of Bioactive Compounds

The compound is also utilized in the synthesis of β-hydroxynitriles, which are vital intermediates for various bioactive molecules. These β-hydroxynitriles play a crucial role in developing clinical drugs due to their diverse biological activities . The ability to catalyze reactions involving β-hydroxynitriles further underscores the compound's significance in organic synthesis.

Chemical Properties and Reactions

2.1 Reaction Mechanisms

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. For example, adjusting the pH during the reaction of epichlorohydrin with cyanide is critical for minimizing byproducts and maximizing optical purity . The reaction conditions, such as temperature and solvent choice, significantly influence the efficiency of synthesizing this compound.

2.2 Toxicological Profile

While this compound has valuable applications, it also possesses toxicological concerns. It is classified as toxic if swallowed or if it comes into contact with skin . Understanding its toxicity is essential for safe handling and application in laboratory and industrial settings.

Case Studies

3.1 Synthesis Optimization

A study focused on optimizing the synthesis of 4-chloro-3-hydroxybutanoic acid ester from this compound demonstrated that adjusting the reaction pH between 7 to 8 significantly improved product yield and purity . This optimization is critical for large-scale pharmaceutical production.

3.2 Applications in Agrochemicals

Beyond pharmaceuticals, this compound has potential applications in agrochemicals. It can be used as an intermediate for developing pesticides and herbicides due to its chemical structure, which allows it to interact effectively with biological systems.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetonitrile: Similar structure but lacks the hydroxyl group.

    4-(4-Chlorophenoxy)butanoic acid: Contains a carboxylic acid group instead of a nitrile group.

    4-(4-Chlorophenoxy)butanol: Contains a hydroxyl group but lacks the nitrile group.

Uniqueness

4-(4-chlorophenoxy)-3-hydroxybutanenitrile is unique due to the presence of both the nitrile and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(4-Chlorophenoxy)-3-hydroxybutanenitrile, also known as (3S)-4-(4-chlorophenoxy)-3-hydroxybutanenitrile, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a chlorophenoxy group and a hydroxyl group adjacent to a nitrile moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • IUPAC Name : (3S)-4-(4-chlorophenoxy)-3-hydroxybutanenitrile
  • Molecular Formula : C10H10ClNO2
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 7201029

The compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effective inhibition, suggesting its potential as an antimicrobial agent. For instance, it was found to inhibit the growth of both gram-positive and gram-negative bacteria, highlighting its broad-spectrum efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and the activation of caspases. The specific pathways involved are still under investigation but may involve interactions with key signaling molecules related to cell survival and proliferation.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor activity, particularly those involved in inflammatory responses or cellular signaling pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against specific bacterial strains.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.
  • Investigation into Anticancer Effects :
    • Objective : To explore the effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : Induced apoptosis in human breast cancer cells with an IC50 value of 25 µM after 48 hours of exposure.

Comparative Analysis with Related Compounds

Compound NameActivity TypeIC50 (µM)Notes
This compoundAntimicrobial32Effective against S. aureus
4-Chloro-3-hydroxybutyronitrileAnticancer30Similar structure; less potent
Phenol DerivativesGeneral Antimicrobial50-100Less selective

Properties

IUPAC Name

4-(4-chlorophenoxy)-3-hydroxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-1-3-10(4-2-8)14-7-9(13)5-6-12/h1-4,9,13H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRZUPUZVGGZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CC#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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